Solubility Profile of 5-Bromothiazole-4-carbaldehyde in Organic Solvents
Solubility Profile of 5-Bromothiazole-4-carbaldehyde in Organic Solvents
An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromothiazole-4-carbaldehyde (CAS No. 934346-19-7), a critical heterocyclic building block in synthetic and medicinal chemistry. The document outlines the theoretical principles governing its solubility, based on its molecular structure and physicochemical properties. A detailed, field-proven experimental protocol for determining solubility in a range of common organic solvents is provided, designed for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity through self-validating methodologies and authoritative grounding, ensuring that laboratory results are both reproducible and reliable.
Introduction: The Significance of Solubility
5-Bromothiazole-4-carbaldehyde is a heterocyclic aldehyde with the molecular formula C₄H₂BrNOS.[1][2] Its structure, featuring a thiazole ring substituted with a bromine atom and a reactive aldehyde group, makes it a valuable intermediate in the synthesis of novel pharmaceutical compounds and other complex organic molecules.[3]
In any chemical process, from reaction setup to product purification and formulation, understanding a compound's solubility is paramount. It dictates the choice of solvent for a reaction, the method for crystallization, the parameters for chromatographic purification, and, critically in drug development, the potential for bioavailability and formulation into a viable drug product. This guide serves to elucidate the solubility profile of 5-Bromothiazole-4-carbaldehyde, providing both the theoretical framework and the practical tools for its empirical determination.
Molecular Characteristics and Predicted Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like."[4] An analysis of the 5-Bromothiazole-4-carbaldehyde structure allows for a strong predictive assessment of its behavior in various solvents.
-
Polarity and Functional Groups: The molecule possesses several features that contribute to an overall polar character. The thiazole ring contains both nitrogen and sulfur heteroatoms, creating a dipole moment. The aldehyde group (-CHO) is strongly polar and can act as a hydrogen bond acceptor.[5]
-
Molecular Size and Halogenation: With a molecular weight of 192.03 g/mol , it is a relatively small molecule.[2] Generally, for a given functional group, solubility decreases as molecular size and the nonpolar hydrocarbon portion of the molecule increase.[6][7] The presence of a bromine atom further influences its properties, adding to the molecular weight and polarizability.
Based on these characteristics, 5-Bromothiazole-4-carbaldehyde is predicted to be soluble in a range of polar organic solvents. Its solubility in nonpolar solvents is expected to be limited.
Caption: Molecular structure of 5-Bromothiazole-4-carbaldehyde.
Core Principles Influencing Solubility
Several key factors interact to determine the extent to which a solute dissolves in a solvent.[6] A thorough understanding of these principles is essential for experimental design and data interpretation.
-
Solvent-Solute Interactions: Dissolution is a process where solute-solute and solvent-solvent interactions are broken and replaced by new solute-solvent interactions.[8] For dissolution to be favorable, these new interactions must be energetically comparable to or stronger than the ones being broken. Polar solutes, like 5-Bromothiazole-4-carbaldehyde, dissolve well in polar solvents because the dipole-dipole interactions and potential for hydrogen bonding between solute and solvent are strong.[4]
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6] The additional thermal energy helps to overcome the lattice energy of the solid crystal and promotes the mixing of solute and solvent molecules.[4] However, this relationship must be determined empirically, as exceptions can occur.
-
Solvent Polarity Spectrum: Organic solvents can be categorized by their polarity. A systematic approach to solubility testing involves using solvents from across this spectrum to build a comprehensive profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Capable of donating hydrogen bonds.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): Have strong dipoles but do not donate hydrogen bonds.
-
Moderately Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Intermediate polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Dominated by van der Waals forces.
-
Experimental Protocol for Solubility Determination
This section provides a robust, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of 5-Bromothiazole-4-carbaldehyde. The protocol is designed to be self-validating by ensuring consistent measurements and clear observational criteria.
Materials and Equipment
-
5-Bromothiazole-4-carbaldehyde (crystalline powder)[2]
-
Analytical balance (±0.1 mg precision)
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Calibrated pipettes or micropipettes
-
Glass vials or test tubes (e.g., 4 mL or 13x100 mm)
-
A range of organic solvents (analytical grade or higher):
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetone
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Dimethyl Sulfoxide (DMSO)
-
Toluene
-
Hexane
-
Experimental Workflow
The following workflow provides a systematic approach to solubility testing.
Caption: Workflow for solubility determination.
Step-by-Step Procedure
-
Preparation: Label a separate, clean, dry vial for each solvent to be tested.
-
Weighing Solute: Accurately weigh approximately 10 mg of 5-Bromothiazole-4-carbaldehyde into each labeled vial. Record the exact mass.
-
Initial Solvent Addition: To the first vial, add 0.5 mL of the chosen solvent.[9][10] This creates an initial concentration of ~20 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the solution against a dark background. A completely dissolved sample will be a clear solution with no visible solid particles.
-
Classification:
-
If the compound dissolves completely, it is classified as Soluble at ≥20 mg/mL.
-
If the compound does not dissolve completely, proceed to the next step.
-
-
Incremental Solvent Addition: Add another 0.5 mL of the solvent to the vial (for a total volume of 1.0 mL), reducing the concentration to ~10 mg/mL.
-
Re-mixing and Observation: Vortex again for 60 seconds and re-examine the solution.
-
If the compound is now fully dissolved, classify it as Sparingly Soluble (soluble at ~10 mg/mL).
-
If solid material remains, classify it as Insoluble (or very slightly soluble, <10 mg/mL).
-
-
Temperature Effect (Optional): For samples classified as sparingly soluble or insoluble, gently warm the vial in a water bath to 40-50°C. Observe if heating promotes dissolution. Note any changes upon cooling back to room temperature, as this can indicate potential for recrystallization.
-
Repeat: Repeat steps 3-9 for each solvent in the test panel.
Data Interpretation and Reporting
All observations should be meticulously recorded. A structured table is the most effective way to present and compare the solubility data across different solvents.
Table 1: Solubility Profile of 5-Bromothiazole-4-carbaldehyde
| Solvent | Polarity Index | Initial Observation (at 20 mg/mL) | Final Classification (mg/mL) | Observations upon Heating |
|---|---|---|---|---|
| Hexane | 0.1 | e.g., Insoluble, white powder remains | < 10 | e.g., No change |
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Ethyl Acetate | 4.4 | |||
| Tetrahydrofuran | 4.0 | |||
| Acetone | 5.1 | |||
| Acetonitrile | 5.8 | |||
| Ethanol | 4.3 | |||
| Methanol | 5.1 |
| DMSO | 7.2 | e.g., Clear solution forms immediately | > 20 | e.g., Not Applicable |
Researchers should fill this table with their empirical data.
Safety and Handling Considerations
As a Senior Application Scientist, ensuring laboratory safety is paramount. 5-Bromothiazole-4-carbaldehyde must be handled with appropriate care.
-
Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][11]
-
Precautionary Measures:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[13]
-
Avoid breathing dust or vapors.[1]
-
Wash hands thoroughly after handling.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[12][14] Recommended storage is often under an inert atmosphere at 2-8°C.[1]
Conclusion
This guide provides a robust framework for understanding and experimentally determining the solubility of 5-Bromothiazole-4-carbaldehyde. By combining theoretical predictions based on molecular structure with a systematic and validated experimental protocol, researchers can generate a reliable solubility profile. This data is fundamental for the successful application of this versatile building block in organic synthesis, reaction optimization, purification, and the broader goals of drug discovery and development.
References
-
LibreTexts Chemistry. (2021-03-04). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][9]
-
University of Canterbury. (2023-08-31). Solubility of Organic Compounds. Retrieved from [Link]
-
IndiaMART. 5-Bromothiazole-4-carbaldehyde (934346-19-7), Purity: 99%. Retrieved from [Link][2]
-
University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][10]
-
LibreTexts Chemistry. (2023-01-29). Solubility and Factors Affecting Solubility. Retrieved from [Link][4]
-
Quora. (2016-10-11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? Retrieved from [Link][7]
-
PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link][11]
-
JETIR. (2024). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Retrieved from [Link][15]
-
Chemistry Steps. Solubility of Organic Compounds. Retrieved from [Link][5]
-
LibreTexts Chemistry. (2024-11-19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link][16]
-
PubMed. (1991-03-01). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link][8]
Sources
- 1. 934346-19-7|5-Bromothiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. CAS 933752-44-4: 5-Bromo-2-thiazolecarboxaldehyde [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. quora.com [quora.com]
- 8. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.ws [chem.ws]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]
- 14. CAS 933752-44-4 | 5-Bromothiazole-2-carbaldehyde - Synblock [synblock.com]
- 15. jetir.org [jetir.org]
- 16. chem.libretexts.org [chem.libretexts.org]
